N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Overview
Description
N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C24H23N3O7S and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.12567125 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Osteoclastogenesis Inhibition and Potential Anti-Osteoporosis Applications
A study investigated the effects of novel compounds, including those structurally related to the mentioned chemical structure, on osteoclast differentiation and activity. The research highlighted the potential of these compounds, particularly PMSA variants, in inhibiting osteoclastogenesis, which is a critical factor in bone resorption and osteoporosis. By blocking key signaling pathways involved in osteoclast differentiation, such as TRAF6 and MAPK, and preventing the nuclear localization of the master transcription factor NFATc1, these compounds offer a promising therapeutic strategy for the treatment of postmenopausal osteoporosis. The in vivo effectiveness of these compounds in preventing bone loss was demonstrated in an ovariectomized (OVX) mouse model, suggesting their potential as therapeutic agents for bone-related diseases (Cho et al., 2020).
Modification of Proteins and Amino Acids
Another study focused on the preparation of water-soluble reagents that modify specific amino acids such as tryptophan and cysteine, indicating potential applications in protein research and biochemistry. The derivatives of the chemical structure of interest showed selective reactivity towards these amino acids, providing tools for protein modification and analysis. This research underscores the utility of such compounds in studying protein structure and function, highlighting their relevance in biochemical and pharmacological research (Horton & Tucker, 1970).
Synthesis of Complex Molecules
Research into the synthesis of complex molecules like 4-aryl-1,2,3,4-tetrahydroisoquinolines demonstrates the role of related compounds as synthetic intermediates. The study showcases the development of new synthetic equivalents based on the chemical structure, facilitating the synthesis of important frameworks in medicinal chemistry. This application is crucial for the development of new drugs and therapeutic agents, emphasizing the compound's significance in synthetic organic chemistry (Kommidi, Balasubramaniam, & Aidhen, 2010).
Anticonvulsant Activity and Sodium Channel Blockage
A study on the anticonvulsant activity of sodium channel-blocking 3-aminopyrroles derived from acetophenone and glycine derivatives, related to the given chemical structure, highlights the potential of these compounds in treating seizures. By demonstrating significant activity with minimal neurotoxicity, this research opens avenues for developing new anticonvulsant drugs. The findings suggest that compounds with structural similarities to the mentioned chemical structure could interact with voltage-dependent sodium channels, offering insights into drug design and neuropharmacology (Unverferth et al., 1998).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7S/c1-16-7-12-22(14-23(16)27(30)31)35(32,33)26(20-8-10-21(34-3)11-9-20)15-24(29)25-19-6-4-5-18(13-19)17(2)28/h4-14H,15H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNQAYPJDQPRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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